

HPLC method for Rubifolic acid quantification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rubifolic acid*

Cat. No.: *B12430531*

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An High-Performance Liquid Chromatography (HPLC) method for the quantification of **Rubifolic acid**, a compound of interest to researchers and drug development professionals, is detailed in this application note. The protocol provides a comprehensive guide for the accurate and precise measurement of **Rubifolic acid** in various samples.

Application Note

Introduction

Rubifolic acid, a key compound isolated from the roots of *Rubia cordifolia* (common name: Manjistha), has garnered significant attention for its potential pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties. Accurate quantification of **Rubifolic acid** is crucial for pharmacokinetic studies, formulation development, and quality control of herbal preparations. This application note describes a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of **Rubifolic acid**.

Chromatographic Conditions

The separation and quantification of **Rubifolic acid** were achieved using a C18 column with an isocratic mobile phase, ensuring a stable baseline and reproducible results. The method was validated according to the International Council for Harmonisation (ICH) guidelines.

Table 1: Optimized Chromatographic Conditions

Parameter	Condition
Instrument	HPLC system with UV-Vis Detector
Column	Hi-Qsil C18 (250 x 4.6 mm, 5 µm)
Mobile Phase	Methanol: Water (80:20, v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	222 nm
Injection Volume	20 µL
Column Temperature	Ambient
Run Time	15 minutes

Method Validation Summary

The developed HPLC method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Method Validation Parameters

Parameter	Result
Linearity Range (µg/mL)	10 - 50
Correlation Coefficient (r^2)	> 0.999
Retention Time (min)	4.294
Intraday Precision (% RSD)	< 2%
Interday Precision (% RSD)	< 2%
Accuracy (Recovery %)	98 - 102%
Limit of Detection (LOD) (ng/mL)	55.75
Limit of Quantification (LOQ) (ng/mL)	184

Experimental Protocols

1. Preparation of Standard Stock Solution

- Accurately weigh 2 mg of isolated **Rubifolic acid** marker and dissolve it in 10 mL of chloroform to obtain a standard stock solution of 200 µg/mL.[\[1\]](#)
- From the standard stock solution, dilute 0.1 mL to 10 mL with methanol to prepare a working standard solution.[\[1\]](#)

2. Sample Preparation (from *Rubia cordifolia* roots)

- Air-dry the roots of *Rubia cordifolia* and grind them into a coarse powder.
- Accurately weigh 2 g of the root powder and disperse it in 20 mL of Dichloromethane.[\[1\]](#)
- Keep the solution aside overnight at ambient temperature to allow for extraction.[\[1\]](#)
- Filter the solution through Whatman filter paper No. 41.[\[1\]](#)
- Evaporate the filtrate on a water bath to obtain a solid mass of the extract.[\[1\]](#)
- Dissolve the obtained extract in methanol and dilute it appropriately for HPLC analysis.[\[1\]](#)

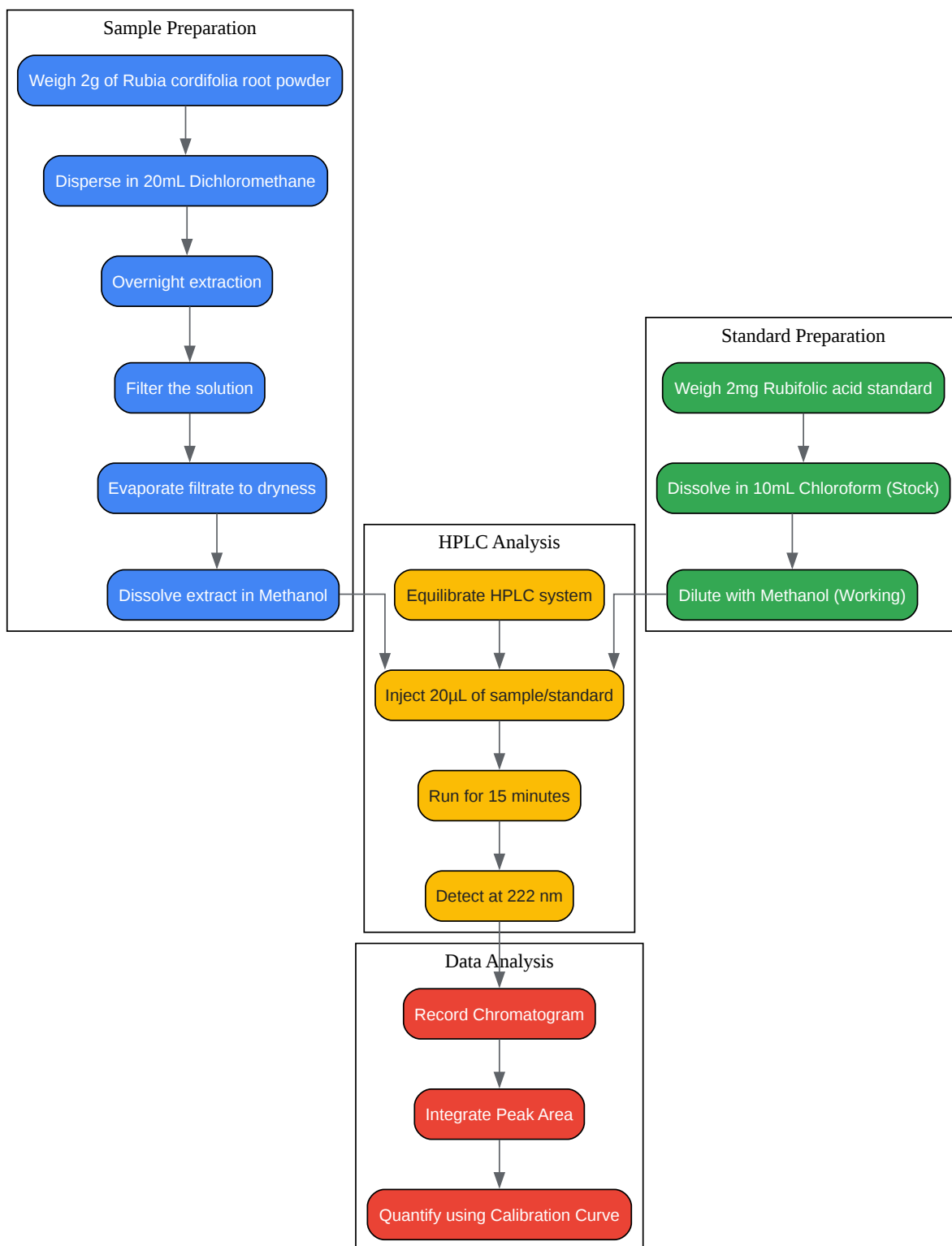
3. Chromatographic Analysis

- Set up the HPLC system according to the parameters mentioned in Table 1.
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 20 µL of the prepared standard and sample solutions into the HPLC system.
- Record the chromatograms and integrate the peak area for **Rubifolic acid**.

4. Quantification

The concentration of **Rubifolic acid** in the samples can be determined using the calibration curve generated from the standard solutions.

Visualizations



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References

- 1. rjptonline.org [rjptonline.org]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com